Cas no 898289-14-0 (Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate)
898289-14-0 structure
Product Name:Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
CAS-nummer:898289-14-0
MF:C11H10N2O3
MW:218.20870256424
CID:715033
PubChem ID:18525835
Update Time:2025-04-19
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid,2-(3-methyl-1,2,4-oxadiazol-5-yl)-, methyl ester
- Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
- MFCD08690280
- DTXSID30594588
- FT-0713014
- Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate,95%
- 898289-14-0
- SCHEMBL17725584
- Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
-
- Inchi: 1S/C11H10N2O3/c1-7-12-10(16-13-7)8-5-3-4-6-9(8)11(14)15-2/h3-6H,1-2H3
- InChI-sleutel: AMHURQVRFDDGPV-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=CC=2C(=O)OC)=NC(C)=N1
Berekende eigenschappen
- Exacte massa: 218.06914219g/mol
- Monoisotopische massa: 218.06914219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 260
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 65.2Ų
Experimentele eigenschappen
- Dichtheid: 1.225
- Kookpunt: 370.4°C at 760 mmHg
- Vlampunt: 177.8°C
- Brekindex: 1.54
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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